molecular formula C8H16N2O B13276714 (3S)-3-Amino-3-cyclopentylpropanamide

(3S)-3-Amino-3-cyclopentylpropanamide

Cat. No.: B13276714
M. Wt: 156.23 g/mol
InChI Key: MZHUISGHEQKEPC-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-cyclopentylpropanamide is an organic compound with a unique structure that includes an amino group and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-cyclopentylpropanamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-3-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

(3S)-3-Amino-3-cyclopentylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentyl ring provides steric interactions that influence binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (3S)-3-Amino-3-cyclopentylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopentyl ring

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3S)-3-amino-3-cyclopentylpropanamide

InChI

InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)/t7-/m0/s1

InChI Key

MZHUISGHEQKEPC-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(C1)[C@H](CC(=O)N)N

Canonical SMILES

C1CCC(C1)C(CC(=O)N)N

Origin of Product

United States

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